Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)-
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Overview
Description
Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
Preparation Methods
The synthesis of Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- can be achieved through several methods. One common method involves the reaction of 2-aminophenols with α-bromo-γ-butyrolactone in N,N-dimethylformamide in the presence of potassium carbonate or sodium hydride at room temperature . Another method includes the condensation of an amine, a phenol, and formaldehyde, which is a one-pot process . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a DNA topoisomerase I inhibitor, which could make it useful in cancer treatment . In medicine, its derivatives have shown promise as therapeutic agents due to their biological activity . In industry, it is used in the production of polybenzoxazines, which are high-performance polymers with applications in fiber-reinforced plastics and adhesives .
Mechanism of Action
The mechanism of action of Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- involves its interaction with specific molecular targets. For instance, as a DNA topoisomerase I inhibitor, it prevents the enzyme from relaxing supercoiled DNA, thereby inhibiting DNA replication and transcription . This action is crucial in its potential use as an anticancer agent. The compound’s structure allows it to bind to the enzyme’s active site, blocking its activity.
Comparison with Similar Compounds
Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- can be compared with other benzoxazine derivatives. Similar compounds include 3-phenyl-2,4-dihydro-1,3-benzoxazine and 2-phenyl-2H-1,4-benzoxazin-3(4H)-one . These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- lies in its specific substituents, which confer distinct biological activities and industrial applications.
Properties
CAS No. |
90284-40-5 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(2,4-dihydro-1H-3,1-benzoxazin-2-yl)phenol |
InChI |
InChI=1S/C14H13NO2/c16-13-8-4-2-6-11(13)14-15-12-7-3-1-5-10(12)9-17-14/h1-8,14-16H,9H2 |
InChI Key |
LXNDLUMUXTWGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(O1)C3=CC=CC=C3O |
Origin of Product |
United States |
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